N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative synthesized via the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of aqueous Na₂CO₃ . The synthesis yields a greyish-brown powder (82% yield) with a molecular formula of C₁₅H₁₅NO₄S and a molecular weight of 305.35 g/mol . Its structure features a 2,3-dihydro-1,4-benzodioxin ring linked to a 5-oxopyrrolidin-3-yl moiety, substituted with a 4-methylbenzenesulfonamide group.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13-2-5-16(6-3-13)27(23,24)20-14-10-19(22)21(12-14)15-4-7-17-18(11-15)26-9-8-25-17/h2-7,11,14,20H,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJWZKDPNJNMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.
Anti-inflammatory Effects
The compound has been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Properties
Preliminary studies indicate that N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide exhibits moderate antibacterial activity against pathogenic strains like Escherichia coli and Staphylococcus aureus. This opens avenues for its use in developing new antimicrobial agents.
Enzyme Inhibition
The compound primarily inhibits cholinesterase enzymes, which are essential for the breakdown of acetylcholine in the nervous system. By preventing this breakdown, the compound enhances cholinergic signaling, potentially improving cognitive functions.
Receptor Modulation
It is hypothesized that the compound interacts with serotonin receptors due to the presence of the piperazine moiety. This interaction may influence mood and anxiety-related pathways, indicating its potential use in psychiatric disorders.
Case Study 1: Cognitive Enhancement
A study conducted on animal models demonstrated that administration of this compound resulted in improved memory and learning abilities. The compound's ability to inhibit cholinesterase was linked to enhanced synaptic transmission in neuronal cells.
Case Study 2: Anti-inflammatory Effects
In vitro studies revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). These findings suggest its potential application in managing chronic inflammatory conditions.
Case Study 3: Antimicrobial Activity
Research involving various bacterial strains showed that this compound exhibited a dose-dependent antibacterial effect. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and analogs:
Functional Group Impact
- Sulfonamide vs. Urea (MLS001235152): The urea group in MLS001235152 introduces additional hydrogen-bonding capacity compared to the sulfonamide in the target compound. This modification could enhance binding to biological targets (e.g., enzymes or receptors) but may reduce membrane permeability due to increased polarity .
- Sulfonamide Chain Length (CAS 896316-85-1): Replacing the 4-methylbenzene group with a propane-1-sulfonamide chain increases molecular weight and may alter pharmacokinetics. The longer chain could improve solubility but reduce metabolic stability .
Pharmacological Implications
- Derivatives like MLS001235152, with fluorine and urea groups, may target non-bacterial pathways (e.g., kinase inhibition) .
- Metabolic Stability: Compounds with hydroxyl groups (e.g., 1144477-97-3) or extended chains (e.g., CAS 896316-85-1) may face faster clearance compared to the methylbenzene-sulfonamide core .
Preparation Methods
Reaction Conditions and Optimization
The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as the base. Stoichiometric excess of the sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion of the amine. Patent WO2013186692A1 reports yields of 78–92% for analogous sulfonamide syntheses when using 4-methylbenzenesulfonyl chloride .
Table 1: Optimization of Sulfonylation Reactions
Coupling of the Pyrrolidinone and Benzodioxin Moieties
The 5-oxopyrrolidin-3-amine intermediate is coupled with 2,3-dihydro-1,4-benzodioxin-6-amine via a reductive amination or Ullmann-type coupling.
Reductive Amination
A two-step process involves:
Copper-Catalyzed Coupling
For substrates with steric hindrance, Ullmann coupling using copper(I) iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA) in DMSO at 100°C provides moderate yields (50–65%).
Cyclization Strategies for the Benzodioxin Ring
The 2,3-dihydro-1,4-benzodioxin ring is synthesized via cyclization of catechol derivatives with 1,2-dibromoethane or epichlorohydrin.
Epoxide Ring-Opening
Catechol reacts with epichlorohydrin in the presence of potassium carbonate (K2CO3) to form the benzodioxin ring. Patent WO2010045251A2 demonstrates that this method achieves 95% purity when using catalytic tetrabutylammonium bromide (TBAB).
Microwave-Assisted Cyclization
Microwave irradiation at 150°C for 15 minutes accelerates the cyclization, reducing reaction times from 12 hours to under 30 minutes.
Purification and Isolation Techniques
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Table 2: Purity Data After Purification
Analytical Characterization
The final compound is characterized by:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
